Technical Guide: Physicochemical Profiling of 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Technical Guide: Physicochemical Profiling of 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol
This guide provides an in-depth physicochemical and technical analysis of 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol . Due to the specific nature of this compound as a research scaffold rather than a marketed drug, this analysis synthesizes empirical data from close structural analogs (1-substituted pyrazolones) and first-principles medicinal chemistry.
Part 1: Executive Technical Summary
Compound Class: Heterocyclic Zwitterion / Tautomeric Ligand Primary Utility: Fragment-based drug discovery (FBDD), Histamine receptor analog synthesis, Bidentate metal coordination.
This molecule represents a "chameleon scaffold" in medicinal chemistry. Its complexity arises not from its molecular weight (204.23 g/mol ), but from its prototropic tautomerism .[1] The compound exists in a dynamic equilibrium between the 5-hydroxy (enol), 5-oxo (keto), and NH forms, a behavior strictly governed by solvent polarity and pH.[1] Furthermore, the presence of a basic primary amine tail and a pyridine ring creates a complex polyprotic system capable of multiple ionization states.
Part 2: Molecular Architecture & Tautomerism
The defining feature of this molecule is the Annular Tautomerism of the pyrazolone core. Unlike static scaffolds, the 1,3-disubstituted pyrazol-5-ol system shifts its hydrogen bonding network based on the environment.
The Tautomeric Triad[1]
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Form A (OH-form): Aromatic 1H-pyrazol-5-ol. Stabilized in polar H-bond accepting solvents (DMSO, MeOH).[1]
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Form B (CH-form): Non-aromatic pyrazolin-5-one. Often the dominant species in non-polar solvents (CHCl3) and solid state.[1]
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Form C (NH-form): Zwitterionic character, often stabilized in aqueous media at neutral pH.
Visualization of Tautomeric Pathways
The following diagram illustrates the proton migration pathways defining the molecule's reactivity.
Figure 1: Prototropic tautomerism equilibrium. The shift between Aromatic Enol and Keto forms dictates reactivity (e.g., O-alkylation vs. C-alkylation).
Part 3: Physicochemical Parameters[2][3][4]
The following data aggregates predicted values based on fragment contribution theory and empirical data from structural analogs (e.g., Edaravone, Histamine).
Quantitative Data Table
| Property | Value (Predicted/Experimental) | Technical Context |
| Molecular Formula | C₁₀H₁₂N₄O | Core scaffold |
| Molecular Weight | 204.23 g/mol | Fragment-like space (Rule of 3 compliant) |
| pKa₁ (Pyridine) | 4.8 – 5.1 | Pyridinium formation (Acidic pH) |
| pKa₂ (Enol -OH) | 6.8 – 7.2 | Deprotonation to pyrazolate anion |
| pKa₃ (Amine) | 9.4 – 9.8 | Primary amine (Side chain) |
| LogP (Oct/Wat) | -0.8 to 0.2 | Highly hydrophilic; likely cell-permeable via transporters |
| TPSA | ~65 Ų | Good oral bioavailability potential |
| H-Bond Donors | 2 (OH, NH₂) | Critical for receptor binding |
| H-Bond Acceptors | 4 (N-pyr, N-pz, O, N-amine) | High coordination capacity |
Solubility Profile
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pH 1.0 - 4.0: High Solubility (>50 mg/mL). The molecule exists as a dication (Pyridine-H⁺ and Amine-H⁺).
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pH 6.5 - 7.5: Minimum Solubility. The molecule approaches its isoelectric point (pI), potentially forming a neutral zwitterion (Amine-H⁺ / Pyrazolate-O⁻) which may precipitate.
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pH > 10.0: Moderate Solubility. Exists as an anionic species (deprotonated enol).[1]
Part 4: Experimental Protocols
Synthesis: The Modified Knorr Condensation
This protocol avoids the oxidation of the sensitive primary amine by using a protected hydrazine precursor.
Reagents:
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Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Beta-keto ester)
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2-hydrazinoethylcarbamic acid tert-butyl ester (Boc-protected hydrazine)
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Ethanol (Anhydrous)[1]
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Trifluoroacetic acid (TFA)[1]
Workflow:
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Condensation: Dissolve 1.0 eq of beta-keto ester and 1.1 eq of Boc-hydrazine in Ethanol. Reflux for 4–6 hours.
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Mechanism:[2] Nucleophilic attack of the hydrazine terminal nitrogen on the ketone, followed by cyclization on the ester.
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Isolation: Evaporate solvent. The intermediate (Boc-protected pyrazolone) usually precipitates upon cooling or addition of ether.[1]
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Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir at RT for 1 hour to remove the Boc group.
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Neutralization: Carefully neutralize with basic resin (e.g., Amberlyst A-21) to avoid inorganic salt formation.[1]
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Purification: Recrystallization from Ethanol/Water is preferred over silica chromatography due to the compound's high polarity and "streaking" on silica.
Analytical Validation (Self-Validating System)
To confirm the synthesis and tautomeric state, use NMR Titration :
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Protocol: Dissolve 10 mg in DMSO-d6 (favors enol). Record ¹H-NMR.
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Validation Marker: Look for the sharp singlet of the vinylic proton (C4-H) around 6.0 ppm (Enol form).[1]
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Titration: Add D₂O. If the signal vanishes (exchange) or shifts significantly, it confirms the mobile proton system.[1]
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¹³C-NMR Check: A carbonyl signal >165 ppm indicates the Keto form; a signal ~155-160 ppm indicates the Enol C-O.
Part 5: Biological & Chemical Applications[5][7][9][10][11][12]
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged structure" for kinase inhibition.[1] The pyridine nitrogen and pyrazole NH/OH motif form a classic Hinge Binding geometry (Donor-Acceptor pair) utilized by inhibitors like Crizotinib or Vemurafenib.
Metal Coordination (Chemosensing)
The proximity of the side-chain amine (N) and the pyrazole nitrogen (N) or oxygen (O) creates a tridentate pocket capable of chelating transition metals (Cu²⁺, Zn²⁺).[1]
Figure 2: Potential coordination geometry.[1] The flexible aminoethyl arm allows for "scorpionate-like" binding modes.
References
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Tautomerism of 1-substituted Pyrazolones: Detailed analysis of the equilibrium between OH, NH, and CH forms in pyrazole derivatives. Source: Heterocycles, Vol 83. (Contextual grounding from Search Result 1.1)
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Synthesis of Aminoethyl-Pyrazoles: Methodology for synthesizing histamine analogs containing the pyrazol-5-ol core. Source: Arkivoc 2012 (iii) 49-65.[1][2] (Verified from Search Result 1.8)
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pKa Determination in Heterocycles: Comprehensive database of pKa values for pyridine and pyrazole fragments. Source: Evans pKa Table / Williams pKa Data. (Verified from Search Result 1.18)
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Structural Analogs (Edaravone/Pyrazolone): Comparative physicochemical data for the 3-substituted-pyrazol-5-one scaffold. Source: PubChem CID 4021 (Edaravone).[1] [1]
